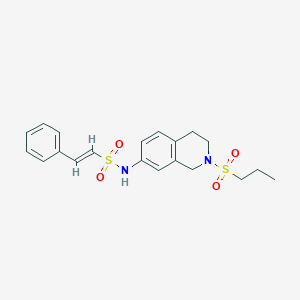

![molecular formula C15H20N2O2 B2666368 Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 2251053-18-4](/img/structure/B2666368.png)

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

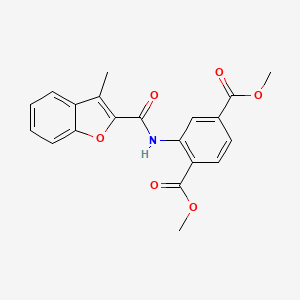

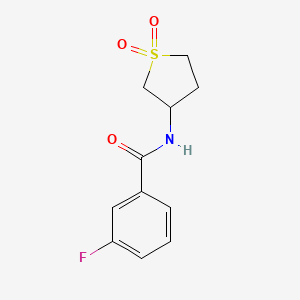

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate is a compound with the formula C15H20N2O2 . It is derived from natural products and is known to exhibit various biological activities, including anti-inflammatory and antibacterial effects.

Molecular Structure Analysis

The molecular structure of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is MIKPNJXYJKJEMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a molar refractivity of 83.53 and a TPSA of 50.36 Ų . Its water solubility is 0.18 mg/ml or 0.000608 mol/l .Applications De Recherche Scientifique

1. Medicinal Chemistry Applications

- Butyrylcholinesterase Inhibition : A study by Carolan et al. (2010) demonstrated that Isosorbide-2-benzyl carbamate-5-salicylate is a highly potent and selective inhibitor of human butyrylcholinesterase (BuChE), a property potentially useful in treating diseases like Alzheimer's (Carolan et al., 2010).

- Anticonvulsant Properties : Farrar et al. (1993) identified several benzyloxy compounds derived from N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showing promising anticonvulsant activity, which could be relevant for developing new epilepsy treatments (Farrar et al., 1993).

2. Organic Synthesis and Material Science

- Corrosion Inhibition : Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, including compounds similar to Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate, as effective inhibitors for mild steel corrosion in acidic solutions, indicating their potential application in material protection and engineering (Chafiq et al., 2020).

- Synthesis of Novel Compounds : The work by Molchanov and Tran (2013) highlighted the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This study demonstrates the compound's utility in synthesizing novel organic structures, which could be valuable in various chemical applications (Molchanov & Tran, 2013).

Safety and Hazards

The safety information for Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate indicates that it has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to handle the compound under an inert gas and protect it from moisture .

Propriétés

IUPAC Name |

benzyl N-(5-azaspiro[2.5]octan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(19-10-12-5-2-1-3-6-12)17-13-9-15(13)7-4-8-16-11-15/h1-3,5-6,13,16H,4,7-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXRQXUQGEQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2NC(=O)OCC3=CC=CC=C3)CNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

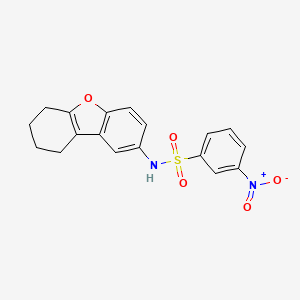

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

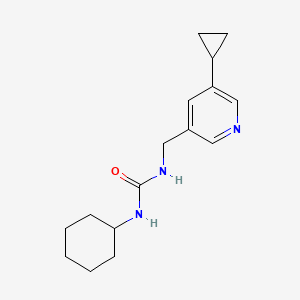

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)

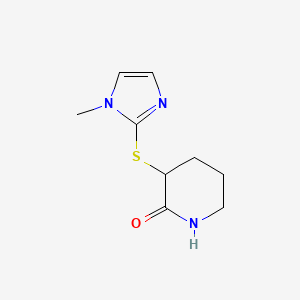

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)